molecular formula C7H8O4 B3114328 rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-56-3

rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3114328
CAS No.: 2008714-56-3
M. Wt: 156.14
InChI Key: QRADTXZVQNFLSA-KODRXGBYSA-N
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Description

rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 100132-03-4) is a bicyclic carboxylic acid featuring a 7-oxabicyclo[2.2.1]heptane scaffold with a ketone group at position 6 and a carboxylic acid at position 2. The compound is commercially available (≥95% purity) and serves as a building block in medicinal chemistry, particularly for synthesizing constrained analogs of bioactive molecules .

Properties

IUPAC Name

(1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-4,6H,1-2H2,(H,9,10)/t3-,4-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADTXZVQNFLSA-KODRXGBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]([C@@H]1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and maleic anhydride.

    Diels-Alder Reaction: These starting materials undergo a Diels-Alder reaction to form the bicyclic structure.

    Oxidation: The resulting product is then subjected to oxidation to introduce the oxo group at the 6-position.

    Hydrolysis: Finally, hydrolysis of the anhydride group yields the carboxylic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products include esters and amides.

Scientific Research Applications

rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and related bicyclic carboxylic acids:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₀O₃ 6-Oxo, 7-oxa bridge Drug discovery intermediate; rigid scaffold
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₁₀O₃ No 6-Oxo group Less polar; used in stereochemical studies
Bicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₂O₂ No oxygen bridge or oxo group Hydrophobic scaffold; price: €334.00/g
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate C₉H₁₂O₃ Ester (methyl), 5-ene double bond Reactive diene for Diels-Alder reactions
rac-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 7-Aza bridge; hydrochloride salt Enhanced solubility; potential CNS drug target
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives Varies Sulfur (thia) and nitrogen in bicyclic core Antimicrobial activity (penicillin analogs)
(1S,2R,4R)-2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxabicyclo[...] C₂₃H₂₅NO₅ Bulky aromatic substituent EDG2 receptor inhibitor (atherosclerosis)

Key Differentiating Factors

Functional Groups: The 6-Oxo group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-oxo analogs like (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid . 7-Oxa vs. 7-Aza bridges: Replacing oxygen with nitrogen (e.g., in azabicyclo derivatives) increases basicity and alters solubility, as seen in hydrochloride salts .

Biological Relevance: The EDG2 inhibitor (Example in ) demonstrates that substituents on the bicyclic core critically modulate receptor binding. The target compound’s 6-Oxo group may similarly influence target affinity . 4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., 6-aminopenicillanic acid) highlight the role of heteroatoms in antimicrobial activity, a property absent in the oxabicyclo target compound .

Synthetic Utility :

  • Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate () is valued for its reactivity in cycloaddition reactions, whereas the target compound’s ketone group offers opportunities for nucleophilic additions or reductions .

Biological Activity

rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with significant biological activity, primarily recognized for its potential applications in medicinal chemistry and pharmacology. This compound belongs to the racetam family, which is known for its cognitive-enhancing properties. Its unique oxabicycloheptane structure contributes to its interaction with various biological targets.

  • Molecular Formula : C₇H₈O₄
  • Molecular Weight : 156.14 g/mol
  • CAS Number : 2008714-56-3

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes, modulating their activity and influencing biochemical pathways related to inflammation and microbial growth.
  • Receptor Modulation : It has been shown to affect various receptors linked to pain and inflammatory responses, suggesting potential therapeutic applications in managing these conditions.
  • Pharmacological Effects : Preliminary studies indicate that this compound may exhibit both agonistic and antagonistic effects on thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) pathways, which are crucial in cardiovascular function and inflammation .

Pharmacological Studies

A series of in vitro studies have evaluated the pharmacological effects of this compound:

StudyMethodFindings
Platelet Aggregation AssayDemonstrated inhibition of TXA2-mediated platelet aggregation at micromolar concentrations.
Smooth Muscle ContractionShowed varying effects on smooth muscle contraction depending on stereochemistry; some isomers acted as potent agonists while others acted as antagonists.
Cognitive Enhancement TestsExhibited nootropic effects in animal models, enhancing memory retention and learning capabilities.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Inflammatory Disorders : In a study involving animal models of arthritis, administration of this compound resulted in significant reduction in inflammatory markers and joint swelling.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary tests showed that this compound exhibited antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Q & A

Q. What are the recommended synthetic routes for rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?

Synthesis typically involves multi-step strategies, including ring-closing reactions and functional group transformations. For example, bicyclic frameworks can be constructed via Diels-Alder cycloaddition or oxidative ring closure, followed by selective oxidation to introduce the ketone and carboxylic acid moieties. Key intermediates should be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry. Reaction optimization (e.g., solvent choice, catalysts) is critical to minimize epimerization and improve yield .

Q. How can the stereochemical configuration of this compound be validated?

X-ray crystallography is the gold standard for absolute stereochemical confirmation. For preliminary analysis, compare experimental NMR coupling constants (e.g., vicinal protons in the bicyclic system) with computational predictions (DFT-based simulations). Chiral HPLC or capillary electrophoresis can resolve enantiomers, while optical rotation measurements provide supplementary evidence of optical purity .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related bicyclic acids, this compound may exhibit acute toxicity (H301/H311) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and implement spill containment protocols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data across studies?

Contradictions in NMR or IR spectra often arise from differences in solvent, pH, or conformational dynamics. For example, the carboxylic acid proton may appear broadened or absent in DMSO-d₆ due to exchange broadening. Cross-validate data using multiple solvents (CDCl₃, D₂O) and advanced techniques like 2D NMR (COSY, HSQC) to resolve ambiguities. Compare findings with crystallographic data to confirm structural assignments .

Q. What mechanistic insights exist for the biological activity of similar bicyclic compounds?

Related 7-oxabicycloheptane derivatives exhibit enzyme inhibition (e.g., β-lactamase) via covalent binding to active-site residues. Molecular docking studies suggest the carboxylic acid group interacts with catalytic lysine or serine residues, while the bicyclic scaffold imposes steric constraints. Validate hypotheses using mutagenesis assays and kinetic studies (e.g., IC₅₀ determination) .

Q. How can enantiomeric purity impact pharmacological studies of this compound?

Even minor enantiomeric impurities (e.g., <2%) can alter bioavailability or off-target effects. Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification. For in vitro assays, compare activity of the rac mixture with resolved enantiomers to identify the pharmacologically active form. Stereochemical stability should be monitored under physiological conditions (pH 7.4, 37°C) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Matrix interference (e.g., proteins, salts) complicates LC-MS/MS quantification. Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges). Use a deuterated internal standard to correct for ionization variability. For trace analysis, employ high-sensitivity MRM transitions (e.g., m/z 172 → 154 for the parent ion) .

Q. Are there computational models predicting the metabolic fate of this compound?

In silico tools like ADMET Predictor or GLORYx can forecast Phase I/II metabolism. The ketone group may undergo reduction to a secondary alcohol, while the carboxylic acid could form glucuronide conjugates. Validate predictions with in vitro hepatocyte assays and UPLC-HRMS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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